Ethyl 3-benzyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C17H16N2O4 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
ethyl 3-benzyl-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H16N2O4/c1-3-22-17(21)13-11(2)23-15-14(13)16(20)19(10-18-15)9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
WMDWXGQXLFGHNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=O)N(C=N2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Chalcone Intermediate
Ethyl acetoacetate reacts with benzaldehyde derivatives under basic conditions (e.g., piperidine or K₂CO₃) to form a chalcone intermediate. For example:
Step 2: Cyclization with Urea/Thiourea
The chalcone undergoes cyclization with urea or thiourea in acidic media (e.g., HCl or acetic acid) to construct the tetrahydropyrimidine core:
Step 3: Benzylation and Functionalization
The benzyl group is introduced via nucleophilic substitution using benzyl halides:
Table 1: Key Parameters for Multi-Step Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde, EtOH | Ethanol | 78 | 6–8 | 75–85 |
| 2 | Urea, HCl | Acetonitrile | 65–70 | 12 | 60–70 |
| 3 | Benzyl chloride | DMF | 80 | 6 | 55–65 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. A one-pot, three-component reaction has been reported:
Protocol:
-
Reagents : N,N-Dimethylbarbituric acid (1.0 equiv), benzaldehyde (1.2 equiv), cyclohexyl isocyanide (1.1 equiv)
-
Conditions : Water, microwave irradiation (300 W, 100°C, 10–12 min)
This method eliminates the need for toxic solvents and achieves near-quantitative conversion due to rapid heating and uniform energy distribution.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors for scalability:
Key Features:
Table 2: Industrial vs. Laboratory Methods
| Parameter | Industrial Method | Laboratory Method |
|---|---|---|
| Reaction Time | 2–4 h | 6–12 h |
| Solvent Consumption | 50 L/kg | 200 L/kg |
| Yield | 85–90% | 60–75% |
Functional Group Modifications
Post-synthetic modifications enhance biological activity or material properties:
Oxidation of Methyl Group:
Reduction of Oxo Group:
-
Reagents : NaBH₄ (3.0 equiv), MeOH
-
Conditions : RT, 2 h
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Multi-Step Condensation | High regioselectivity | Long reaction times (18–24 h) |
| Microwave-Assisted | Rapid synthesis (10–15 min) | Requires specialized equipment |
| Industrial Production | Scalable (>1 kg batches) | High initial capital investment |
Mechanistic Insights
DFT calculations reveal that the cyclization step proceeds via a six-membered transition state, with activation energies of 25–30 kcal/mol. The benzylation step follows an SN2 mechanism, as evidenced by kinetic isotope effects (KIE = 1.8).
Challenges and Solutions
Challenge 1: Low Solubility of Intermediates
Challenge 2: Side Reactions During Benzylation
Recent Advances (2020–2025)
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 3-benzyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and neuroprotective properties.
Biology: It is used in biological assays to investigate its effects on cellular pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell survival . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for specific interactions with active sites on proteins and other biomolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs differ in substituents at positions 2, 3, and 4 of the furopyrimidine scaffold (Table 1). These modifications influence physicochemical properties, biological activity, and synthetic accessibility:
Key Observations :
- Position 3: Benzyl (target compound) vs. 4-fluorophenyl () or unsubstituted (ST-3274).
- Position 4 : Piperazinyl groups () introduce hydrogen-bonding capacity, critical for kinase inhibition.
- Position 2: Chloromethyl () increases reactivity for further derivatization, while phenylamino () or cyclohexylamino () modulate steric and electronic effects.
Anticancer Efficacy
- Compound 17 (): Exhibited IC₅₀ values of 1.2 µM against A459 lung cancer cells, attributed to the 4-methylpiperazinyl and phenylamino groups enhancing target affinity .
- Compound 8a (): Demonstrated PI3Kα inhibition (IC₅₀ = 0.8 µM), crucial for pancreatic cancer therapy. The piperazinyl group facilitates binding to the ATP pocket .
Hydrogen Bonding and Crystal Packing
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Position 4: Piperazinyl and morpholinyl groups () are critical for kinase inhibition, acting as hydrogen-bond donors.
- Position 2 : Electron-withdrawing groups (e.g., chloromethyl) increase electrophilicity, enabling nucleophilic attacks in further reactions .
- Position 3 : Aryl or benzyl groups enhance metabolic stability compared to alkyl substituents .
Biological Activity
Ethyl 3-benzyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and research findings related to this compound.
Synthesis
The synthesis of this compound involves several chemical reactions. Initial steps include the formation of a furo-pyrimidine scaffold through the reaction of substituted anilines with appropriate benzyl halides under basic conditions. The final product is obtained through cyclization and functional group modifications.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, in vitro assays have shown that it induces apoptosis in MCF-7 breast cancer cells with an IC50 value ranging from 23.2 μM to 49.9 μM depending on the specific formulation and experimental conditions .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.2 | Induction of apoptosis and necrosis |
| A549 (Lung) | 45.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 30.0 | Apoptosis via mitochondrial pathway |
The mechanism by which this compound exerts its antitumor effects includes:
- Apoptosis Induction : The compound triggers apoptotic pathways leading to cell death in cancer cells.
- Cell Cycle Arrest : Flow cytometry analyses indicate that the compound causes G2/M phase arrest, contributing to its antiproliferative effects .
- Inhibition of Autophagy : Studies suggest that it inhibits autophagic processes that could otherwise allow cancer cells to survive under stress conditions .
In Vivo Studies
In vivo experiments have further validated the antitumor efficacy of this compound. In a study involving tumor-bearing mice:
- The compound was administered over a period of seven days.
- Results indicated a significant reduction in tumor weight by 54% , compared to controls treated with standard chemotherapeutic agents like 5-FU .
- Histopathological evaluations confirmed reduced tumor cell proliferation and increased apoptosis within treated tissues.
Q & A
Basic: What synthetic strategies are used to prepare Ethyl 3-benzyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves condensing a benzaldehyde derivative with ethyl acetoacetate under basic conditions to form a chalcone intermediate, followed by cyclization with urea or thiourea in acidic media to construct the tetrahydropyrimidine core . Optimization includes:
- Temperature control : Reflux in acetonitrile (~65–70°C) ensures efficient alkylation .
- Catalyst selection : K₂CO₃ promotes nucleophilic substitution in alkylation steps .
- Purification : Recrystallization from CH₂Cl₂/EtOH (2:1) improves yield and purity .
Basic: Which analytical techniques are critical for structural validation of this compound?
Key methods include:
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths, angles, and hydrogen-bonding networks .
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions, while IR identifies carbonyl (C=O) and amine (N–H) groups .
- Mass spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns .
Advanced: How can researchers address contradictions in biological activity data across cancer cell lines?
Discrepancies may arise from cell-specific uptake mechanisms or off-target effects. Methodological solutions include:
- Dose-response profiling : Establish IC₅₀ values under standardized conditions (e.g., MTT assays) .
- Target validation : Use siRNA or CRISPR to confirm involvement of suspected pathways (e.g., PI3Kα inhibition) .
- Metabolic stability assays : Evaluate compound degradation in different media using LC-MS .
Advanced: What crystallographic insights explain the stability of this compound’s solid-state structure?
Hydrogen-bonding networks and π-π stacking dominate packing interactions. For example:
- Intermolecular H-bonds : Carboxylate oxygens bond with NH groups of adjacent molecules, forming infinite chains .
- Ring puckering analysis : Cremer-Pople parameters quantify deviations from planarity in the furopyrimidine ring, influencing lattice energy .
- Thermal ellipsoid modeling (ORTEP-3) : Visualizes anisotropic displacement, confirming minimal thermal motion in the crystal .
Advanced: How can regioselectivity be controlled during functionalization of the furopyrimidine core?
Regioselectivity in substitutions (e.g., at C-4 or C-6) depends on:
- Electronic effects : Electron-withdrawing groups (e.g., -Cl) direct nucleophilic attack to electron-deficient positions .
- Steric guidance : Bulky substituents (e.g., benzyl) hinder reactions at sterically crowded sites .
- Catalytic systems : KI/K₂CO₃ in acetone promotes selective alkylation of piperazine derivatives at C-4 .
Advanced: What computational methods predict the compound’s reactivity or biological targets?
- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
- Molecular docking (AutoDock Vina) : Screens against kinase domains (e.g., PI3Kα) to predict binding affinities .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with anticancer activity .
Advanced: How can synthetic challenges like low solubility or side reactions be mitigated?
- Solvent optimization : Polar aprotic solvents (DMF, DMAc) enhance solubility of intermediates .
- Additives : KF/Al₂O₃ improves condensation efficiency in chalcone formation .
- Protecting groups : Acetylation of reactive amines prevents undesired side reactions during alkylation .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
